molecular formula C17H30O B15175777 4-Isobornyl-2-methylcyclohexan-1-ol CAS No. 97337-87-6

4-Isobornyl-2-methylcyclohexan-1-ol

Cat. No.: B15175777
CAS No.: 97337-87-6
M. Wt: 250.4 g/mol
InChI Key: OOBZYUQQRNJAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobornyl-2-methylcyclohexan-1-ol is a chemical compound with the molecular formula C17H30O and a molecular weight of 250.4 g/mol. It is also known by its IUPAC name, 2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol. This compound is characterized by its unique structure, which includes a bicyclic heptane ring fused to a cyclohexanol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobornyl-2-methylcyclohexan-1-ol typically involves the reaction of isobornyl chloride with 2-methylcyclohexanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of isobornyl acetate in the presence of a palladium catalyst. This method offers high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isobornyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Isobornyl-2-methylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isobornyl-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Isobornyl-2-methylcyclohexan-1-ol can be compared with other similar compounds, such as:

    Isoborneol: Similar structure but lacks the methyl group on the cyclohexanol ring.

    Camphor: A bicyclic ketone with a similar core structure but different functional groups.

    Menthol: A monoterpenoid with a similar cyclohexanol ring but different substituents.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

4-Isobornyl-2-methylcyclohexan-1-ol, with the molecular formula C17H30O and a molecular weight of 250.4 g/mol, is a bicyclic compound characterized by its unique structure that includes a bicyclo[2.2.1]heptane fused to a cyclohexanol ring. This compound is recognized for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

PropertyValue
CAS Number 97337-87-6
IUPAC Name 2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
Molecular Weight 250.4 g/mol
InChI Key OOBZYUQQRNJAAN-UHFFFAOYSA-N
Canonical SMILES CC1CC(CCC1O)C2CC3CCC2(C3(C)C)C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were recorded, showing effective concentrations in the micromolar range.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A series of in vitro experiments revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve modulation of enzyme activity and receptor interactions. It may act on specific signaling pathways that regulate inflammation and microbial defense mechanisms.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli128
Streptococcus pyogenes16

This study highlighted the compound's potential as a natural preservative in food and cosmetic formulations.

Study 2: Anti-inflammatory Activity

Another significant study focused on the anti-inflammatory properties of the compound:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15050
IL-620070

The results indicated a substantial reduction in cytokine levels upon treatment with this compound, suggesting its role in modulating inflammatory responses.

Properties

CAS No.

97337-87-6

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-methyl-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C17H30O/c1-11-9-12(5-6-15(11)18)14-10-13-7-8-17(14,4)16(13,2)3/h11-15,18H,5-10H2,1-4H3

InChI Key

OOBZYUQQRNJAAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1O)C2CC3CCC2(C3(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.